Pixantronemaleate

Catalog No.
S548637
CAS No.
144675-97-8
M.F
C21H23N5O6
M. Wt
441.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pixantronemaleate

CAS Number

144675-97-8

Product Name

Pixantronemaleate

IUPAC Name

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;(E)-but-2-enedioic acid

Molecular Formula

C21H23N5O6

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C17H19N5O2.C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

GORZTPPEWDXGBU-WLHGVMLRSA-N

SMILES

Array

solubility

Soluble in DMSO and water

Synonyms

5,8-bis((2-aminoethyl)amino)-2-aza-anthracene-9,10-dione, 5,8-bis(2-aminoethylamino)-2-azaanthracene-9,10-dione, 6,9-AEA-BIQDO, 6,9-bis((2-aminoethyl)amino)benzo(g)isoquinoline-5,10-dione, BBR 2778, BBR-2778, BBR2778, pixantrone

Canonical SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Pixantrone dimaleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO and water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Pixantrone maleate (CAS 144675-97-8), also known as BBR 2778, is a highly purified aza-anthracenedione salt designed to overcome the dose-limiting toxicities of traditional anthracyclines[1]. Structurally related to mitoxantrone, it is uniquely engineered without the 5,8-dihydroxy substitution pattern, fundamentally altering its redox behavior and cardiotoxic profile [2]. For procurement specialists and formulation scientists, the dimaleate salt form offers critical advantages in aqueous solubility and stability compared to the free base, making it the preferred precursor for intravenous solutions and advanced liposomal delivery systems [1].

Substituting pixantrone maleate with standard mitoxantrone or doxorubicin introduces unacceptable variables in cumulative toxicity models, as these older agents generate high levels of reactive oxygen species (ROS) and irreversible degenerative cardiomyopathy [1]. Furthermore, attempting to utilize pixantrone free base instead of the maleate salt severely compromises formulation workflows; the free base exhibits poor aqueous solubility and requires complex solvent systems, whereas the dimaleate salt is non-hygroscopic, lacks polymorphism, and readily dissolves in standard aqueous buffers for consistent dosing and liposomal encapsulation efficiency [2].

Elimination of 5,8-Dihydroxy-Mediated ROS Generation

Unlike mitoxantrone, pixantrone lacks the 5,8-dihydroxy substitution pattern. Ex vivo human myocardial strip assays demonstrate that pixantrone does not form superoxide anions or hydrogen peroxide via redox activation . Furthermore, while mitoxantrone synergizes with doxorubicin to increase ROS production, pixantrone competitively inhibits doxorubicin reduction, preventing the formation of cardiotoxic alcohol metabolites .

Evidence DimensionSuperoxide (O2•−) and H2O2 generation in myocardial tissue
Target Compound DataPixantrone: No detectable O2•− or H2O2 formation; competitive inhibition of DOX reduction
Comparator Or BaselineMitoxantrone: Synergizes with DOX to amplify ROS production
Quantified DifferenceComplete elimination of 5,8-dihydroxy-driven redox cycling
ConditionsEx vivo human myocardial strips

Crucial for researchers developing combination therapies or sequential dosing regimens where cumulative oxidative cardiac damage must be avoided.

In Vivo Safety in Anthracycline-Pretreated Models

In doxorubicin-pretreated mice, administering 2 cycles of standard anthracyclines or mitoxantrone results in severe degenerative cardiomyopathy and high mortality[1]. In contrast, administering equiactive doses of pixantrone (27 mg/kg) does not worsen pre-existing moderate degenerative cardiomyopathy, yielding minimal cardiac changes and significantly lower mortality rates [1].

Evidence DimensionExacerbation of pre-existing cardiomyopathy
Target Compound DataPixantrone (27 mg/kg): Minimal cardiac changes, no worsening of cardiomyopathy
Comparator Or BaselineMitoxantrone / Doxorubicin: Marked to severe degenerative cardiomyopathy
Quantified DifferenceSignificant reduction in cumulative cardiotoxic lesions and mortality
ConditionsDoxorubicin-pretreated CD1 murine model (q7d × 3 cycles)

Provides a validated, low-toxicity baseline for in vivo efficacy studies involving heavily pretreated or vulnerable animal models.

Aqueous Solubility for Liposomal and Intravenous Formulation

The selection of the dimaleate salt over the pixantrone free base is driven by its physicochemical properties. Pixantrone dimaleate is non-hygroscopic, exhibits no polymorphism, and achieves an aqueous solubility of 2.0 mg/mL (up to 8.33 mg/mL with warming), dissolving clearly in water and 0.9% NaCl . This high aqueous solubility is essential for remote loading methods via pH gradients in liposomal formulations, a process that is highly inefficient with the insoluble free base[1].

Evidence DimensionAqueous solubility and formulation processability
Target Compound DataPixantrone maleate: 2.0 - 8.33 mg/mL in H2O; clear solution
Comparator Or BaselinePixantrone free base: Poor aqueous solubility requiring organic solvents
Quantified DifferenceOrders of magnitude higher aqueous solubility enabling pH-gradient liposomal loading
ConditionsStandard aqueous buffers (H2O, 0.9% NaCl) at standard temperature

Ensures seamless integration into standard aqueous manufacturing workflows and advanced nanoparticle drug delivery systems.

Distinct DNA Binding Mechanism via Stable Adducts

While mitoxantrone functions primarily as a strong topoisomerase II poison causing extensive double-strand breaks, pixantrone is only a weak topoisomerase II inhibitor [1]. Instead, its primary mechanism involves formaldehyde-activated direct DNA alkylation, forming stable covalent adducts with the N-2 amino group of guanine[1].

Evidence DimensionPrimary mechanism of DNA interaction
Target Compound DataPixantrone: Weak Topo II inhibition; high covalent DNA adduct formation
Comparator Or BaselineMitoxantrone: Strong Topo II poisoning; low/inefficient adduct formation
Quantified DifferenceShift from Topo II-mediated double-strand breaks to direct DNA alkylation
ConditionsIn vitro DNA binding and topoisomerase II inhibition assays

Essential for selecting an agent to target tumors with specific resistance mechanisms, such as altered topoisomerase II expression or p53 mutations.

Advanced Liposomal Drug Delivery Systems

Utilizing the high aqueous solubility of the maleate salt for pH-gradient remote loading into functionalized nanoparticles (e.g., PSA-decorated liposomes) targeting the tumor microenvironment [1].

In Vivo Models of Relapsed/Refractory Malignancies

Procuring pixantrone for efficacy trials in doxorubicin-pretreated animal models where cumulative cardiotoxicity from standard anthracenediones like mitoxantrone would otherwise confound survival data [2].

Mechanistic Studies on DNA Adduct Formation

Using pixantrone as a reference compound in molecular biology assays investigating formaldehyde-activated DNA alkylation and p53-independent apoptosis pathways, distinct from standard Topo II poisons [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

441.16483347 Da

Monoisotopic Mass

441.16483347 Da

Heavy Atom Count

32

Appearance

Brown to black solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F5SXN2KNMR

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Drug Indication

Pixuvri is indicated as monotherapy for the treatment of adult patients with multiply relapsed or refractory aggressive non-Hodgkin B-cell lymphomas (NHL). The benefit of pixantrone treatment has not been established in patients when used as fifth-line or greater chemotherapy in patients who are refractory to last therapy.
Treatment of non-Hodgkin lymphoma

Pharmacology

Pixantrone Dimaleate is the dimaleate salt of a synthetic, noncardiotoxic aza-anthracenedione analogue with potential antineoplastic activity. Pixantrone intercalates into DNA and induces topoisomerase II-mediated DNA strand crosslinks, resulting in inhibition of DNA replication and tumor cell cytotoxicity.

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

ATC Code

L01DB11

Mechanism of Action

Pixantrone is an aza-anthracenedione which acts as a DNA intercalator. By intercalating between DNA, with modest affinity, it stimulates DNA cleavage by topoisomerase II. (Pixantrone acts as a poison to topoisomerase II by stabilizing protein-DNA complexes which are usually transient, giving rise to double stranded DNA breaks.) However, pixantrone is believed to have additional mechanisms of action as its potency does not correlate to the degree of double stranded DNA breaks observed. It has been postulated that this second mechanism may be pixantrone-DNA adduct formation. [1] It is important to note that the formation of a pixtantrone-DNA adduct requires pixantrone activation by formaldehyde. Formadehyde may be generated in vitro by hydrogen peroxide, and is derived by various sources in biological systems. It is present in low levels as a result of normal metabolism, and may be present in elevated levels in some haematolgical malignancies. [1] The formation of pixantrone-DNA adducts is thus feasible, and it is believed that a long pixantrone-DNA adduct half life has the potential to maximize DNA damage. It may do so by enhancing the disruption of DNA replication and transcription, and potentially by encourage apoptosis. [1] In explanation of pixantrones lack of cardiotoxicity, it has been elucidated that pixantrone is structurally similar to mitoxantrone; however, instead of a 5,8-dihydroxyphenyl ring (thought to be responsible for cardiotoxicity) it has a nitrogen heteroatom. This nitrogen heteroatom helps to create additional hydrogen bonding sites amd increases pixantrone interaction with DNA and topoisomerase II. [2] Pixantrone's lack of a hydroquinone is believed to render it resistant to one electron reduction. In contrast, doxorubicin - which contains a hydroquinone - experiences one electron redox cycling and ROS formation via NADH dehydrogenase. [3] Pixantrone also does not bind iron, and thus does not produce ROS by redox cycling between oxidative states of iron, as other anthracyclines do. [2] The first line agent doxorubicin is cardiotoxic, in part, due to its ability to redox activate the superoxide anion and hydrogen peroxide, and form a long-lived secondary alcohol metabolite: doxorubicinol. [3] Clearance of doxorubicin from myocardial tissue is incomplete, and it can be found months or years after the last administration. [3] In doxorubicin treated ex vivo cardiac strips, pixantrone formed an N-dealkylated product that inhibited metabolism of residual doxorubicin into doxorubicinol. Additionally, in ex vivo human myocardial strips (doxorubicin naive, and doxorubicin pretreated) pixantrone showed high cardiac uptake without formation of superoxide anion or hydrogen peroxide. Pixantrones lack of cardiotoxicity is thus attributed to its redox inactivity and inhibition of doxorubicinol formation. [3]

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Absorption Distribution and Excretion

Intravenous administration results in a rapid distribution followed by a slow elimination. [2] In ex vivo myocardial strips, pixantrone is taken up to a higher degree than mitoxantrone. In myocardial strips which are doxorubicin naive pixantrone displays higher uptake than in DOX-loaded myocardial strips. DOX clearance causes membrane effects which may be responsible for this observation. DOX clearance involves rapid passive diffusion through one side of the membrane followed by "flip flop" reorientation of the lipid bilayer. This disorganization of lipids is believed to impair membrane penetration by pixantrone. [3]
Fecally and renally excreted. Urinary elimination of unchanged drug is less than 10%. [2]
9.7-29.7 L/kg. [2]
Plasma clearance is 0.75 - 1.31 L/h/kg. [2]

Metabolism Metabolites

Pixantrone does not form secondary alcohol metabolites. [2] Pixantrone hydrolyzes extensively to CT-45886 which is believed to inhibit doxol formation by displacing DOX from the active site of reductases. CT4889 and CT-45890 are also formed.[3]

Wikipedia

Pixantrone

Biological Half Life

Half life ranges from 14.7 to 31.9 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Landells LJ, Prescott C, Hay N, Sutcliffe F, Stevens A. NICE guidance on pixantrone monotherapy for multiply relapsed or refractory aggressive non-Hodgkin lymphoma. Lancet Oncol. 2014 Apr;15(4):381-2. PubMed PMID: 24818252.
2: She Z, Zhang T, Wang X, Li X, Song Y, Cheng X, Huang Z, Deng Y. The anticancer efficacy of pixantrone-loaded liposomes decorated with sialic acid-octadecylamine conjugate. Biomaterials. 2014 Jun;35(19):5216-25. doi: 10.1016/j.biomaterials.2014.03.022. Epub 2014 Apr 2. PubMed PMID: 24703714.
3: Longo M, Torre PD, Allievi C, Morisetti A, Al-Fayoumi S, Singer JW. Tolerability and toxicological profile of pixantrone (Pixuvri(®)) in juvenile mice. Comparative study with doxorubicin. Reprod Toxicol. 2014 Mar 3;46C:20-30. doi: 10.1016/j.reprotox.2014.02.006. [Epub ahead of print] PubMed PMID: 24602559.
4: Kurmasheva RT, Reynolds CP, Kang MH, Allievi C, Houghton PJ, Smith MA. Initial testing (stage 1) of the topoisomerase II inhibitor pixantrone, by the pediatric preclinical testing program. Pediatr Blood Cancer. 2014 May;61(5):922-4. doi: 10.1002/pbc.24800. Epub 2013 Oct 26. PubMed PMID: 24166988; PubMed Central PMCID: PMC3951603.
5: Herbrecht R, Cernohous P, Engert A, Le Gouill S, Macdonald D, Machida C, Myint H, Saleh A, Singer J, Wilhelm M, van der Jagt R. Comparison of pixantrone-based regimen (CPOP-R) with doxorubicin-based therapy (CHOP-R) for treatment of diffuse large B-cell lymphoma. Ann Oncol. 2013 Oct;24(10):2618-23. doi: 10.1093/annonc/mdt289. Epub 2013 Aug 14. PubMed PMID: 23946328.
6: Péan E, Flores B, Hudson I, Sjöberg J, Dunder K, Salmonson T, Gisselbrecht C, Laane E, Pignatti F. The European Medicines Agency review of pixantrone for the treatment of adult patients with multiply relapsed or refractory aggressive non-Hodgkin's B-cell lymphomas: summary of the scientific assessment of the committee for medicinal products for human use. Oncologist. 2013;18(5):625-33. doi: 10.1634/theoncologist.2013-0020. Epub 2013 Apr 24. PubMed PMID: 23615696; PubMed Central PMCID: PMC3662855.
7: Marolda R, Ruocco C, Cordiglieri C, Toscani C, Antozzi C, Mantegazza R, Baggi F. Differential targeting of immune-cells by Pixantrone in experimental myasthenia gravis. J Neuroimmunol. 2013 May 15;258(1-2):41-50. doi: 10.1016/j.jneuroim.2013.02.021. Epub 2013 Mar 21. PubMed PMID: 23523328.
8: Papadatos-Pastos D, Pettengell R. Pixantrone: merging safety with efficacy. Expert Rev Hematol. 2013 Feb;6(1):25-33. doi: 10.1586/ehm.12.61. Review. PubMed PMID: 23373776.
9: Salvatorelli E, Menna P, Paz OG, Chello M, Covino E, Singer JW, Minotti G. The novel anthracenedione, pixantrone, lacks redox activity and inhibits doxorubicinol formation in human myocardium: insight to explain the cardiac safety of pixantrone in doxorubicin-treated patients. J Pharmacol Exp Ther. 2013 Feb;344(2):467-78. doi: 10.1124/jpet.112.200568. Epub 2012 Nov 28. PubMed PMID: 23192654.

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